molecular formula C17H19NO B068590 4-(4-Phenoxyphenyl)piperidine CAS No. 181207-55-6

4-(4-Phenoxyphenyl)piperidine

Numéro de catalogue B068590
Numéro CAS: 181207-55-6
Poids moléculaire: 253.34 g/mol
Clé InChI: MTMOLUVQNWNTBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 4-(4-Phenoxyphenyl)piperidine involves nucleophilic aromatic substitution reactions, which are pivotal in introducing the piperidine moiety into the aromatic ring. A study by Pietra and Vitali (1972) demonstrated the efficiency of nucleophilic aromatic substitution of the nitro-group in producing piperidine-substituted benzene derivatives, showcasing a methodology potentially applicable to synthesizing 4-(4-Phenoxyphenyl)piperidine by substituting appropriate functional groups and optimizing conditions for the desired product (Pietra & Vitali, 1972).

Molecular Structure Analysis

The molecular structure of 4-(4-Phenoxyphenyl)piperidine is characterized by the presence of a piperidine ring attached to a phenoxyphenyl group. This structure is part of the arylcycloalkylamine class, with pharmacophoric features highlighted in the context of D2-like receptors. Sikazwe et al. (2009) elaborated on the structural characteristics that impact the binding affinity and selectivity towards D2-like receptors, emphasizing the role of the arylalkyl substituents in the pharmacological activity of such compounds (Sikazwe et al., 2009).

Applications De Recherche Scientifique

  • Serotonin Uptake Inhibition : A molecule approximating a superposition of the enantiomers of fluoxetine, related to 4-(4-Phenoxyphenyl)piperidine, was synthesized and found to be more active than fluoxetine as a serotonin uptake inhibitor (Corey, Reichard, & Sarshar, 1993).

  • Structural Characterization : Biologically active derivatives of 1,2,4-triazoles, which include a variant of 4-(4-Phenoxyphenyl)piperidine, were synthesized and structurally characterized, revealing various intermolecular interactions important for molecular packing (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

  • Radiolabeled Probes for σ-1 Receptors : Several halogenated 4-(phenoxymethyl)piperidines were synthesized as potential δ receptor ligands, showing promising results as probes for in vivo tomographic studies of σ receptors (Waterhouse, Mardon, Giles, Collier, & O'Brien, 1997).

  • Neuroprotective Activity : Novel arylpiperidines, including a derivative of 4-(4-Phenoxyphenyl)piperidine, were synthesized and showed potent blocking effects for neuronal Na+ and T-type Ca2+ channels, exhibiting significant neuroprotective activity (Annoura et al., 1999).

  • Local Anesthetic Action : Studies on 4-phenylpiperidine derivatives revealed strong infiltration anesthetic and anti-inflammatory action, indicating potential as infiltration anesthetics (Igarashi, Sato, Hamada, & Kawasaki, 1983).

  • Biological Activity in Ailanthus altissima : Novel compounds, including a piperidine derivative, were isolated from Ailanthus altissima and showed inhibitory activity against Tobacco mosaic virus, indicating potential biological applications (Ni, Shi, Tan, & Chen, 2017).

  • Antioxidants for Polypropylene Copolymers : Certain derivatives, including 1-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperidine, were synthesized and tested as antioxidants in polypropylene copolymer, demonstrating improved thermal stability (Desai et al., 2004).

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name

4-(4-phenoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15/h1-9,15,18H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMOLUVQNWNTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454373
Record name 4-(4-phenoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenoxyphenyl)piperidine

CAS RN

181207-55-6
Record name 4-(4-phenoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 100 ml methanol solution of 3.51 g of the compound (3) synthesized in Reference Example 3 were added 200 mg of palladium carbon and 1 ml of acetic acid for hydrogenation at atmospheric pressure and room temperature. After the end of the reaction, the insolubles were filtered off and the filtrate was concentrated under reduced pressure. The obtained residue was dissolved in methylene chloride, then adjusted by a 10% aqueous solution of sodium hydroxide to pH=9 to 10, then was shaken. The organic layer was dried, filtered, then concentrated under reduced pressure to obtain a residue which was then purified by silica gel column chromatography (methylene chloride:methanol=20:1!) to obtain the above-reference compound (4) in all amount of 2.32 g (yield of 66%).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
compound ( 3 )
Quantity
3.51 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

1-Benzyl-4-(4-phenoxy-phenyl)-piperidin-4-ol (3.47 g, 9.6 mmol, prepared in accordance with Example 7) was combined with trifluoroacetic acid (6 mL). The resulting mixture was irradiated at 130° C. in a mono-mode microwave oven for 15 min. The mixture was then concentrated under vacuum, and the obtained residue was triturated with diethyl ether (20 mL). After the solvent was removed under vacuum, the isolated product (6.6 g) was dissolved in methanol (350 mL). To this mixture was added 10% Pd/C was added (800 mg). The resulting suspension was reacted under H2 pressure (4 bar) for 5 hr at 75° C. After removing the catalyst by filtration, the filtrate was concentrated under vacuum. The obtained residue was triturated with diethyl ether (50 mL), and the precipitate was filtered and dried under vacuum. The desired product was obtained as a light yellow solid (3.26 g, 92% yield).
Name
1-Benzyl-4-(4-phenoxy-phenyl)-piperidin-4-ol
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Yield
92%

Synthesis routes and methods III

Procedure details

To an 100 ml methanol solution of 3.51 g of the 4-(4-phenoxyphenyl)-1,2,3,6-tetrahydropyridine synthesized in Step B was added a 200 mg of palladium carbon and 1 ml of acetic acid. The resultant mixture was hydrogenated under atmospheric pressure at room temperature. After completion of the reaction, the insolubles were filtered off and the filtrate was concentrated under reduced pressure. The residue obtained was dissolved in methylene chloride, adjusted by 10% aqueous sodium hydroxide solution to pH=9 to 10, then shaken. The organic layer was dried, filtered, then concentrated under reduced pressure to give a residue, which was then purified by silica gel column chromatography (methylene chloride:methanol=20:1) to give the above-referenced compound, 4-(4-phenoxyphenyl)piperidine in an amount of 2.32 g (yield 66%).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
4-(4-phenoxyphenyl)-1,2,3,6-tetrahydropyridine
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
200 mg
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Phenoxyphenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Phenoxyphenyl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(4-Phenoxyphenyl)piperidine
Reactant of Route 4
4-(4-Phenoxyphenyl)piperidine
Reactant of Route 5
4-(4-Phenoxyphenyl)piperidine
Reactant of Route 6
4-(4-Phenoxyphenyl)piperidine

Citations

For This Compound
4
Citations
H Annoura, K Nakanishi, M Uesugi, A Fukunaga… - Bioorganic & medicinal …, 2002 - Elsevier
A series of novel 4-arylpiperidines and 4-aryl-4-piperidinols (2a–f, 3a–f and 4a–f) was synthesized and evaluated for blocking effects on both neuronal Na + and T-type Ca 2+ channels …
Number of citations: 42 www.sciencedirect.com
H Annoura, K Nakanishi, M Uesugi, A Fukunaga… - Bioorganic & medicinal …, 1999 - Elsevier
A series of novel arylpiperidines (4a-d) which have highly potent blocking effects for both neuronal Na + and T-type Ca 2+ channels with extremely low affinity for dopamine D 2 …
Number of citations: 25 www.sciencedirect.com
H Morita, J Shi, Y Ito, R Inoue - British journal of pharmacology, 2002 - Wiley Online Library
Pharmacological properties of nifedipine‐insensitive, high voltage‐activated Ca 2+ channels in rat mesenteric terminal arteries (NICCs) were investigated and compared with those of …
Number of citations: 38 bpspubs.onlinelibrary.wiley.com
JK Callaway - Current Neuropharmacology, 2004 - ingentaconnect.com
Ischemic stroke is responsible for about one third of all deaths in industrialized countries and is the major cause of serious, long-term disability in adults over the age of 45. It stands to …
Number of citations: 2 www.ingentaconnect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.